
p-Toluenesulfonyl azide
Overview
Description
p-Toluenesulfonyl azide is an organic compound with the molecular formula C₇H₇N₃O₂S. It is a colorless oil that is commonly used in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. The compound is known for its role in diazo transfer reactions and cycloaddition reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Toluenesulfonyl azide can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium azide. The reaction is typically carried out in a mixture of water and acetone at temperatures ranging from 0 to 23°C. The reaction proceeds as follows:
[ \text{p-Toluenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
The product is then separated and purified to obtain this compound in good yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety during production.
Chemical Reactions Analysis
Diazo Transfers
p-Toluenesulfonyl azide efficiently transfers diazo groups to nucleophiles. In reactions with sodium p-toluenesulfonamide, isotopic labeling studies using ¹⁵N NMR demonstrated:
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Degenerate diazo transfer forms Ts-N=¹⁵N=N (I-2-¹⁵N) from Ts-¹⁵N=N=N (I-3-¹⁵N)
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Equilibrium between I-2-¹⁵N and I-3-¹⁵N occurs within hours in dimethyl sulfoxide (DMSO)
Table 1: ¹⁵N NMR Chemical Shifts in Diazo Transfer Reactions
Species | Chemical Shift (ppm) | Assignment |
---|---|---|
I-3-¹⁵N | 152.4 | Terminal azide nitrogen |
I-2-¹⁵N | 142.0 | Central nitrogen |
Azide ion (¹⁵N⁻) | 64.3 | Free azide |
Triazenyl Anion Formation
Soft nucleophiles (e.g., Grignard reagents) attack the terminal nitrogen, forming triazenyl anions. These intermediates decompose via three pathways:
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Loss of p-toluenesulfinate (Eq. 1)
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Loss of p-toluenesulfonamide anion (Eq. 2)
Reactions with Azide Ions
In DMSO, this compound undergoes:
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Isotopic scrambling : 20% ¹⁵N label migration from terminal to central nitrogen after two weeks via reversible ionization (Eq. 4)
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Exchange with free azide : TsN₃ + N₃⁻ ⇌ Ts⁻ + N₆⁻ (observed by ¹⁵N NMR signal at 64.3 ppm)
Key Observation : p-Toluenesulfonamide anion accelerates scrambling, forming di-p-toluenesulfonamide and labeled azide within two hours .
Copper-Catalyzed Cycloadditions
This compound enables click chemistry in the presence of copper catalysts:
Table 2: Copper-Mediated Reactions
Substrate | Product | Conditions | Yield |
---|---|---|---|
Terminal alkynes | N-Sulfonyl-1,2,3-triazoles | CuI, MeCN, 25°C | 85–92% |
Alkynes + amines | N-Sulfonylamidines | Cu(II), DMF, 60°C | 78–90% |
These reactions proceed via azide-alkyne cycloaddition (CuAAC) or three-component coupling mechanisms .
Continuous Flow Diazo Transfer
A scalable method employs continuous flow reactors to enhance safety and efficiency:
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Residence time : 22 minutes at 25°C
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Throughput : 0.3 mL/min combined flow rate
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Yield : 98% diazo product from p-toluenesulfonyl chloride and sodium azide
Advantages : Reduced handling of explosive intermediates and improved reaction control compared to batch processes .
Nucleophilic Attack at Sulfonyl Sulfur
Hard nucleophiles (e.g., hydroxide) target the sulfur atom, forming sulfinate salts:
Scientific Research Applications
Formation of N-Sulfonylamidines
One notable application of p-toluenesulfonyl azide is in the synthesis of N-sulfonylamidines through a three-component coupling reaction involving an alkyne, an amine, and this compound in the presence of a copper catalyst. This method has been shown to yield high efficiency and selectivity:
Reaction Components | Yield (%) | Reference |
---|---|---|
Alkyne + Amine + TsN₃ | 75-85 | Journal of the American Chemical Society |
Synthesis of N-Sulfonyl-1,2,3-Triazoles
This compound is also employed in the synthesis of N-sulfonyl-1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is crucial for producing triazole derivatives that are valuable in pharmaceuticals:
Heterocycle Synthesis
A recent study highlighted the use of this compound in synthesizing various heterocycles, including tetracyclic compounds from azido ynamides. The reaction conditions were optimized to achieve yields ranging from 63% to 83% depending on the substituents used:
Compound Type | Yield (%) | Conditions |
---|---|---|
Tetracyclic Heterocycles | 63-83 | DMF at room temperature to 70 °C |
Cyclopropanation Products | Variable | Varies with alkynes and azides |
Functionalization of Bioactive Molecules
Another significant application is in the functionalization of bioactive molecules where this compound serves as a reagent for modifying amines or alcohols to introduce sulfonamide functionalities:
Bioactive Compound | Modification Type | Yield (%) |
---|---|---|
Estrone Derivative | Triazole Formation | 52 |
Various Amines | Sulfonamide Formation | Up to 85 |
Mechanistic Insights
The mechanism by which this compound acts involves the generation of nitrenes upon thermal or photochemical decomposition. These nitrenes can insert into C-H bonds or react with alkenes/alkynes to form new carbon-nitrogen bonds, making TsN₃ a valuable intermediate in synthetic pathways.
Mechanism of Action
The mechanism of action of p-toluenesulfonyl azide involves the transfer of the azide group to other molecules. This process often requires the presence of a catalyst, such as copper or iron complexes. The azide group can then participate in various reactions, including cycloaddition and diazo transfer, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidobenzenesulfonyl azide
- Benzyl azide
- 4-Carboxybenzenesulfonazide
- Diphenyl phosphoryl azide
Uniqueness
p-Toluenesulfonyl azide is unique due to its high reactivity and versatility in organic synthesis. It is particularly valued for its ability to participate in a wide range of reactions, making it a versatile reagent in both academic and industrial research .
Biological Activity
p-Toluenesulfonyl azide (TsN₃) is a versatile compound in organic synthesis, particularly known for its role in diazo transfer reactions. Its biological activity has been explored in various studies, revealing significant potential in antimicrobial applications and as a biochemical tool. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound is a colorless oil with a melting point of 21–22 °C and a boiling point of 110–115 °C at low pressure. It can be synthesized from p-toluenesulfonyl chloride and sodium azide, yielding high purity and yield suitable for further applications .
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
Antimicrobial Activity
A notable study investigated the efficacy of an azide derivative coupled with glutathione against Staphylococcus aureus. The synthesized compound exhibited a Minimum Inhibitory Concentration (MIC) of 5 μg/ml, indicating moderate biological activity . This result suggests that modifications to the azide structure can enhance its antimicrobial properties.
Compound | Target Organism | MIC (μg/ml) |
---|---|---|
Azide derivative | Staphylococcus aureus | 5 |
Original inhibitor | Staphylococcus aureus | 20 |
Azide derivative | Burkholderia thailandensis | 12.5 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific metabolic pathways in bacteria. For instance, the glyoxalase pathway has been targeted in studies, with promising results indicating that azide derivatives can interfere with bacterial metabolism effectively .
Study 1: Glyoxalase Pathway Inhibition
In a recent study, researchers synthesized an azide-glutathione derivative to inhibit the glyoxalase pathway in S. aureus. The compound's MIC was significantly lower than that of the original inhibitor, showcasing its improved efficacy. This study also indicated future directions for optimizing lead compounds against other pathogens like Burkholderia mallei and Francisella tularensis .
Study 2: Synthesis and Characterization
Another investigation focused on synthesizing sulfonyltriazoles from this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting sulfonyltriazoles demonstrated potential as bioactive compounds, although their specific biological activities require further exploration .
Toxicity Assessment
The cytotoxicity of this compound derivatives was assessed using MTT assays on peripheral blood mononuclear cells (PBMCs). The results indicated that while some derivatives showed moderate antibacterial activity, their cytotoxic effects were minimal at tested concentrations .
Q & A
Basic Question: What is the standard synthetic route for p-toluenesulfonyl azide (TsN3), and what are the critical parameters for optimizing yield?
Answer:
TsN3 is synthesized via the reaction of p-toluenesulfonyl chloride (TsCl) with sodium azide (NaN₃) in a polar aprotic solvent (e.g., acetone or acetonitrile) under controlled temperatures (0–5°C). Key parameters include:
- Stoichiometry: A 1:1.2 molar ratio of TsCl to NaN₃ ensures complete conversion .
- Purification: Distillation under reduced pressure (0.001 mmHg) yields TsN3 as a colorless oil (bp 110–115°C) .
- Safety: Due to TsN3’s shock-sensitive nature, avoid mechanical friction or heating above 50°C during isolation .
Basic Question: What safety protocols are essential for handling and storing TsN3 in laboratory settings?
Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers. Solutions in toluene (11–15% w/w) are less shock-sensitive but require refrigeration .
- Decomposition Hazards: TsN3 degrades exothermically, releasing nitrogen gas and toxic sulfonic acid byproducts. Monitor for gas buildup in sealed containers .
- PPE: Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact, as TsN3 is a skin irritant (H315) .
Basic Question: How is TsN3 employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
Answer:
TsN3 serves as a sulfonyl azide precursor for synthesizing N-sulfonyl-1,2,3-triazoles. A typical protocol includes:
- Catalyst System: CuI (5 mol%) with 2,6-lutidine as a base additive .
- Reaction Conditions: Ambient temperature, 12–24 hours in THF or DCM.
- Yields: 57–95%, depending on alkyne substitution .
- Regioselectivity: Computational studies suggest electronic effects of the sulfonyl group direct 1,4-regioselectivity .
Advanced Question: How can researchers resolve contradictions in reported stability profiles of TsN3 under varying pH and temperature conditions?
Answer:
TsN3’s stability is highly context-dependent. Refer to the following data for experimental design:
Condition | Stability Outcome | Reference |
---|---|---|
Aqueous pH < 1, 100°C | Rapid decomposition | |
pH 4–9, RT | Stable for 24 hours | |
Strong bases (e.g., LDA) | Immediate N₂ release | |
Dry DCM, –20°C | Stable for months |
Recommendation: Pre-screen stability under reaction-specific conditions using TLC or in situ IR monitoring .
Advanced Question: What alternative reagents can replace TsN3 for diazoacetate synthesis, and how do they compare methodologically?
Answer:
N,N’-Bis(p-toluenesulfonyl)hydrazine is a stable alternative for diazoacetate synthesis:
- Reaction: Reacts with bromoacetates in DMF at 60°C for 2–4 hours.
- Yield: 70–85% (vs. 50–75% for TsN3-based methods) .
- Advantages: Reduced explosion risk and easier handling .
Advanced Question: How can TsN3 surrogates enable metal-free cyclization reactions?
Answer:
Iodine-mediated [2+2+1] cyclization uses p-toluenesulfonyl hydrazine and 1-aminopyridinium iodide as azide surrogates:
- Substrates: Methyl ketones, TsNHNH₂, and 1-aminopyridinium iodide.
- Conditions: I₂ (1.2 equiv), DMSO, 80°C, 6 hours.
- Outcome: 4-Aryl-NH-1,2,3-triazoles in 65–82% yield without metals or free azides .
Advanced Question: What mechanistic insights explain regioselectivity in TsN3-based CuAAC reactions?
Answer:
Density functional theory (DFT) studies reveal:
- Electronic Effects: The electron-withdrawing tosyl group stabilizes the transition state, favoring 1,4-triazole formation .
- Additive Role: 2,6-Lutidine neutralizes HCl byproducts, preventing catalyst deactivation .
- Substrate Scope: Electron-deficient alkynes show higher regioselectivity (>90%) .
Advanced Question: How does TsN3 concentration in toluene solutions impact reaction scalability and safety?
Answer:
Commercial TsN3 solutions (11–15% w/w in toluene) balance safety and reactivity:
- Lower Concentration (<10%): Reduced explosion risk but slower reaction kinetics.
- Higher Concentration (>15%): Increased sensitivity to shock and temperature .
- Scalability: Use continuous flow reactors to mitigate hazards in large-scale azide transfers .
Advanced Question: How can TsN3 be integrated into iron-catalyzed aziridination of alkenes?
Answer:
Iron porpholactone catalysts enable TsN3-mediated aziridination:
Properties
IUPAC Name |
N-diazo-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLIRBZKZSDGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061333 | |
Record name | p-Toluenesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941-55-9 | |
Record name | Tosyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosyl azide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138649 | |
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Record name | Benzenesulfonyl azide, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | p-Toluenesulfonyl azide | |
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Record name | Tosyl azide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.164 | |
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Record name | P-TOLUENESULFONYL AZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F7BLE97S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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